molecular formula C20H15ClN2O2 B432830 6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 701225-99-2

6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B432830
CAS RN: 701225-99-2
M. Wt: 350.8g/mol
InChI Key: KDBYPFZEEPIQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biochemistry, and biotechnology. This compound is also known as CPT, and it is a derivative of camptothecin, which is a natural alkaloid.

Mechanism of Action

The mechanism of action of CPT involves the inhibition of topoisomerase I activity. Topoisomerase I is an enzyme that is essential for DNA replication and cell division. It works by cutting and rejoining the DNA strands, allowing the DNA to unwind and replicate. CPT binds to the topoisomerase I-DNA complex, preventing the rejoining of the DNA strands and leading to the formation of a stable complex. This stable complex interferes with DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
CPT has been found to exhibit potent antitumor activity against various types of cancer cells. It has also been found to induce apoptosis, which is a process of programmed cell death. CPT has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. CPT has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPT in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and development. CPT is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using CPT in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, CPT is highly toxic and can cause severe side effects, making it unsuitable for use in humans.

Future Directions

There are several future directions for the research on CPT. One of the areas of interest is the development of novel CPT derivatives with improved solubility and reduced toxicity. Another area of interest is the investigation of the potential use of CPT in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, there is a need for further research on the mechanism of action of CPT and its potential applications in the treatment of other diseases, such as inflammation and oxidative stress-related diseases.
Conclusion:
In conclusion, 6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has shown significant potential in various fields, including pharmaceuticals, biochemistry, and biotechnology. Its potent antitumor activity and mechanism of action make it an ideal candidate for the treatment of cancer. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.

Synthesis Methods

The synthesis of 6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves several steps. The first step is the synthesis of the intermediate compound, which is then converted into CPT. The intermediate compound is prepared by reacting 7-ethyl-10-hydroxycamptothecin with 4-dimethylaminobenzaldehyde in the presence of acetic anhydride. The resulting compound is then treated with thionyl chloride to obtain the final product.

Scientific Research Applications

CPT has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent antitumor activity against various types of cancer cells, including lung, breast, colon, and ovarian cancer cells. CPT works by inhibiting the activity of topoisomerase I, which is an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, CPT prevents cancer cells from dividing and growing, leading to their death.

properties

IUPAC Name

6-chloro-2-[4-(dimethylamino)phenyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c1-22(2)12-6-8-13(9-7-12)23-19(24)15-5-3-4-14-17(21)11-10-16(18(14)15)20(23)25/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBYPFZEEPIQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.